Pinolenic Acid ethyl ester
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Overview
Description
Pinolenic Acid ethyl ester is a lipid.
Mechanism of Action
Target of Action
Pinolenic Acid Ethyl Ester primarily targets the phosphatidylinositol fraction of HepG2 cells . This compound is known to interact with these cells and reduce the level of arachidonic acid .
Mode of Action
Instead, it directly reduces the level of arachidonic acid in the phosphatidylinositol fraction of HepG2 cells from 15.9% to 7.0% . This interaction and the resulting changes contribute to the compound’s overall activity.
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the metabolism of arachidonic acid. By reducing the level of arachidonic acid in the phosphatidylinositol fraction of HepG2 cells, this compound can influence various downstream effects .
Pharmacokinetics
It is known that this compound is a more lipophilic form of the free acid , which suggests that it may have good bioavailability.
Result of Action
The action of this compound results in a decrease in appetite and an increase in the satiety hormones CCK and GLP-1 . This makes it potentially useful in managing obesity.
Biochemical Analysis
Biochemical Properties
Pinolenic Acid Ethyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is not metabolized to arachidonic acid and can reduce the level of arachidonic acid in the phosphatidylinositol fraction of HepG2 cells from 15.9% to 7.0% .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to reduce cholesterol efflux in vitro .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a dual FFA1/FFA4 agonist with potential effect against metabolic diseases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, pure pinolenic acid or ethyl ester gave robust and highly significant improvements of glucose tolerance .
Properties
IUPAC Name |
ethyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12,15-16H,3-7,10,13-14,17-19H2,1-2H3/b9-8-,12-11-,16-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRWOSFYACMRHX-UCVSHGSNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCC=CCCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does Pinolenic Acid ethyl ester interact with its target and what are the downstream effects?
A1: this compound is a dual agonist of both FFA1 and FFA4 receptors []. These receptors are G protein-coupled receptors involved in regulating various metabolic processes. Activation of these receptors by this compound has been linked to improved glucose tolerance. Christiansen et al. demonstrated that acute administration of this compound to mice resulted in a lower blood glucose response to an oral glucose challenge compared to a control group []. This suggests a potential role for this compound in improving insulin sensitivity and glucose metabolism.
Q2: What is known about the Structure-Activity Relationship (SAR) of Pinolenic Acid and its analogs in the context of FFA1 and FFA4 receptor activity?
A2: Christiansen et al. screened a variety of fatty acids for their activity towards FFA1 and FFA4 receptors []. While Pinolenic Acid itself showed strong dual agonism, the study highlighted that relatively few fatty acids exhibited selectivity for one receptor over the other. This suggests that structural modifications within the fatty acid molecule, such as chain length, degree of unsaturation, and isomerism, can significantly impact the potency and selectivity towards these receptors. Further research exploring systematic modifications of Pinolenic Acid and its analogs could contribute valuable insights into the SAR and aid in designing more selective and potent modulators of FFA1 and FFA4 receptors for therapeutic applications.
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